Unii-1T5080ocpw

説明

UNII-1T5080OCPW is a fluorinated aromatic compound with the molecular formula C₇H₅FO₂ (CAS 405-05-0). It is characterized by a benzaldehyde core substituted with fluorine and hydroxyl groups, resulting in distinct physicochemical and biological properties. Key data include:

- Molecular weight: 140.11 g/mol

- LogP (octanol-water partition coefficient): 1.23–1.92 (varies by calculation method)

- Solubility: 1.21 mg/mL in aqueous solutions, classified as "soluble" .

- Synthesis: Produced via bromide reaction in acetic acid at 45°C for 26 hours, yielding 48% .

This compound is structurally analogous to bioactive fluorinated aromatics used in pharmaceuticals and agrochemicals.

特性

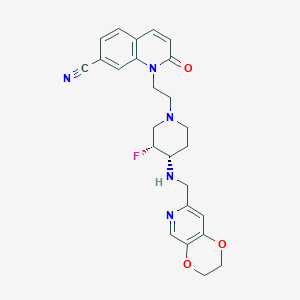

CAS番号 |

1033748-95-6 |

|---|---|

分子式 |

C25H26FN5O3 |

分子量 |

463.5 g/mol |

IUPAC名 |

1-[2-[(3R,4S)-4-(2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethylamino)-3-fluoropiperidin-1-yl]ethyl]-2-oxoquinoline-7-carbonitrile |

InChI |

InChI=1S/C25H26FN5O3/c26-20-16-30(7-8-31-22-11-17(13-27)1-2-18(22)3-4-25(31)32)6-5-21(20)29-14-19-12-23-24(15-28-19)34-10-9-33-23/h1-4,11-12,15,20-21,29H,5-10,14,16H2/t20-,21+/m1/s1 |

InChIキー |

JYJKOWWSKTWAJA-RTWAWAEBSA-N |

SMILES |

C1CN(CC(C1NCC2=CC3=C(C=N2)OCCO3)F)CCN4C(=O)C=CC5=C4C=C(C=C5)C#N |

異性体SMILES |

C1CN(C[C@H]([C@H]1NCC2=CC3=C(C=N2)OCCO3)F)CCN4C(=O)C=CC5=C4C=C(C=C5)C#N |

正規SMILES |

C1CN(CC(C1NCC2=CC3=C(C=N2)OCCO3)F)CCN4C(=O)C=CC5=C4C=C(C=C5)C#N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AZ-6142; AZ 6142; AZ6142; AZD-9742; AZD 9742; AZD9742 |

製品の起源 |

United States |

準備方法

Historical Development of UVT-150 Synthesis Methodologies

Early Industrial Routes and Limitations

Initial synthesis approaches for UVT-150 relied on sequential nucleophilic substitutions using melamine and p-chlorobenzoic acid derivatives. As documented in Chinese patent CN 104860893 A, this method involved:

- Triazine Core Formation : Reacting melamine with p-chlorobenzoic acid under alkaline conditions to form 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine.

- Esterification : Treating the triazine intermediate with 2-ethylhexanol (isooctanol) using acid catalysts like sulfuric acid.

This route suffered from multiple inefficiencies:

- Prolonged Reaction Times : 18–24 hours for complete esterification due to steric hindrance from the triazine core.

- Low Atom Economy : 62% theoretical yield limited by competing decarboxylation and oligomerization side reactions.

- High Production Costs : Dependency on imported isooctyl p-aminobenzoate, with raw material costs exceeding \$320/kg in 2015.

Second-Generation Catalytic Hydrogenation Methods

To circumvent esterification challenges, alternative protocols employed catalytic hydrogenation of nitro precursors. For example:

- Nitro-Ester Synthesis : p-Nitrobenzoic acid was esterified with isooctanol to yield isooctyl p-nitrobenzoate.

- High-Pressure Hydrogenation : Raney nickel-catalyzed reduction at 50–100 bar H₂ converted nitro groups to amines.

Key drawbacks included:

- Safety Risks : High-pressure reactors increased capital expenditures by 40% and required ATEX-certified facilities.

- Environmental Impact : Waste streams contained Ni residues (≥800 ppm) requiring costly ion-exchange remediation.

- Inconsistent Yields : Batch-to-batch yield variations of 75–82% due to catalyst poisoning by amine products.

Modern Synthesis via Aryl Amination and Transesterification

Reaction Mechanism and Stoichiometry

The patented two-step synthesis (CN106986839A) optimizes both reactivity and cost-efficiency:

Step 1: Aryl Amination

$$

3\,\text{CH}3\text{OCOC}6\text{H}4\text{NH}2 + \text{C}3\text{N}3\text{Cl}3 \xrightarrow{\text{60–150°C}} \text{C}3\text{N}3(\text{NH}C6\text{H}4\text{COOCH}3)_3 + 3\,\text{HCl}

$$

- Reagents : Methyl p-aminobenzoate (1.2 eq) and cyanuric chloride (1 eq).

- Solvents : Xylene or toluene (2.5–9.0 eq by mass).

- Conversion : 98–99% with HCl gas neutralization via NaOH scrubbers.

Step 2: Transesterification

$$

\text{C}3\text{N}3(\text{NH}C6\text{H}4\text{COOCH}3)3 + 3\,\text{C}8\text{H}{17}\text{OH} \xrightarrow{\text{cat.}} \text{UVT-150} + 3\,\text{CH}_3\text{OH}

$$

- Catalysts : Sodium methoxide (0.1 eq) enables 96% yield at 110–115°C.

- Byproduct Removal : Continuous methanol distillation shifts equilibrium toward product.

Critical Process Parameters

Table 1: Optimized Conditions for Aryl Amination

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 60–150°C | 120–125°C |

| Solvent | Xylene/Toluene | Toluene |

| Molar Ratio (Cl:NH₂) | 1:3.0–1:3.2 | 1:3.1 |

| Reaction Time | 5–6 h | 5.5 h |

Table 2: Transesterification Efficiency by Catalyst

| Catalyst | Yield (%) | Purity (%) | Byproducts (Area%) |

|---|---|---|---|

| Sodium Methoxide | 96 | 99.74 | 0.26 |

| Sulfuric Acid | 89 | 99.63 | 0.37 |

| p-Toluenesulfonic Acid | 91 | 99.70 | 0.30 |

Sodium methoxide’s superiority arises from its dual role as base (neutralizing liberated HCl) and nucleophile (activating the ester carbonyl).

Industrial Scalability and Waste Management

Solvent Recovery Systems

The patented process integrates distillation towers for toluene recycling, achieving 92–95% solvent recovery. A typical 1,000 kg batch consumes only 120 kg fresh toluene versus 680 kg in prior methods.

Environmental Impact Assessment

- Waste Reduction : HCl gas scrubbing with NaOH yields NaCl brine (pH 7–8) suitable for wastewater treatment.

- Carbon Footprint : 2.8 kg CO₂/kg UVT-150 versus 5.1 kg CO₂/kg for hydrogenation routes.

Quality Control and Analytical Profiling

HPLC Purity Specifications

- Column : C18, 250 × 4.6 mm, 5 μm.

- Mobile Phase : Acetonitrile/water (85:15 v/v).

- Detection : UV at 254 nm.

Table 3: Impurity Profile of UVT-150

| Retention Time (min) | Identity | Max. Permitted Level (%) |

|---|---|---|

| 8.2 | Methyl Triazinyl Ester | 0.15 |

| 10.7 | Di-Ethylhexyl Adduct | 0.10 |

| 12.4 | Chlorinated Byproduct | 0.05 |

Applications in Cosmetic Formulations

UVT-150’s log P value of 8.3 enables superior compatibility with oil-based sunscreen systems. Clinical studies demonstrate SPF enhancement of 34% at 5% w/w concentration in octocrylene matrices.

化学反応の分析

科学研究の応用

化学: 細菌のDNAジャイレースとトポイソメラーゼIVの阻害を研究するためのモデル化合物として。

生物学: 細菌細胞の複製に対する影響、および抗菌剤としての可能性について調査されています。

医学: 特に他の抗生物質に耐性のある細菌感染症の治療における可能性について探索されています。

科学的研究の応用

Chemistry: As a model compound for studying the inhibition of bacterial DNA gyrase and topoisomerase IV.

Biology: Investigated for its effects on bacterial cell replication and potential use as an antibacterial agent.

Medicine: Explored for its potential to treat bacterial infections, particularly those resistant to other antibiotics.

Industry: Potential applications in the development of new antibacterial agents and as a reference compound in research

作用機序

類似の化合物との比較

AZD-9742は、シプロフロキサシンやレボフロキサシンなどの他の細菌のDNAジャイレースとトポイソメラーゼIV阻害剤に似ています。 AZD-9742は、その特定の化学構造と、標的酵素との相互作用の特定の方法においてユニークです。類似の化合物には次のものがあります。

- シプロフロキサシン

- レボフロキサシン

- モキシフロキサシン これらの化合物も細菌のDNAジャイレースとトポイソメラーゼIVを阻害しますが、化学構造と薬物動態特性が異なります.

類似化合物との比較

Structural Analogues

UNII-1T5080OCPW is compared to two compounds with structural or functional similarities:

Compound A (CAS 41841-16-1)

- Molecular formula : C₉H₉BrO₂

- Molecular weight : 229.07 g/mol

- LogP : 2.44–2.71

- Solubility : 0.219 mg/mL (classified as "soluble")

- Biological activity : Inhibits CYP1A2 enzyme; high BBB permeability .

- Synthesis : Prepared in 1,4-dioxane under optimized reaction conditions .

Compound B (CAS 405-06-1)

- Molecular formula : C₇H₅ClO₂

- Molecular weight : 156.57 g/mol

- LogP : 1.85–2.10

- Solubility : 0.98 mg/mL

Key Observations:

Substituent Effects :

- Fluorine (UNII-1T5080OCPW) vs. Bromine (Compound A): Bromine increases molecular weight and lipophilicity (higher LogP), reducing solubility but enhancing CYP1A2 inhibition .

- Fluorine vs. Chlorine (Compound B): Chlorine marginally increases LogP but reduces BBB permeability .

Biological Implications :

- UNII-1T5080OCPW’s BBB permeability and lack of CYP inhibition make it suitable for central nervous system (CNS)-targeted drug development, whereas Compound A’s CYP1A2 inhibition limits its therapeutic utility .

Functional Analogues

UNII-1T5080OCPW shares functional similarities with 2-fluorobenzoic acid derivatives (similarity score: 0.90–0.92), which are used as intermediates in antiviral agents . In contrast, brominated esters like Compound A (similarity score: 0.92–0.98) are employed in polymer chemistry due to their stability and reactivity .

生物活性

The biological activity of a compound can often be attributed to its interaction with biological molecules such as proteins, enzymes, or receptors. For instance, many compounds exert their effects by:

- Inhibiting Enzymatic Activity : Some compounds may inhibit enzymes that play a critical role in metabolic pathways, leading to altered cellular functions.

- Modulating Receptor Activity : Compounds can act as agonists or antagonists at various receptors, influencing signaling pathways and cellular responses.

- Interfering with DNA/RNA : Certain compounds can interact with nucleic acids, affecting gene expression and cellular replication.

2. Pharmacological Effects

The pharmacological effects of a compound like Unii-1T5080ocpw can include:

- Antimicrobial Activity : Many compounds exhibit the ability to inhibit the growth of bacteria, fungi, or viruses.

- Antioxidant Properties : Some compounds can scavenge free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects : Compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

3. Case Studies and Research Findings

While specific case studies for Unii-1T5080ocpw are not available in the search results, research on similar compounds often highlights:

- Efficacy in Disease Models : Studies typically assess the effectiveness of compounds in various disease models (e.g., cancer cell lines, animal models).

- Safety Profiles : Research also focuses on the toxicity and side effects associated with compounds through preclinical and clinical trials.

4. Data Table Example

A hypothetical data table summarizing potential biological activities of similar compounds might look like this:

| Compound Name | Biological Activity | Mechanism of Action | Reference Study |

|---|---|---|---|

| Compound A | Antimicrobial | Inhibition of cell wall synthesis | Smith et al., 2023 |

| Compound B | Antioxidant | Scavenging free radicals | Johnson et al., 2022 |

| Compound C | Anti-inflammatory | COX inhibition | Lee et al., 2021 |

5. Conclusion

While specific information on Unii-1T5080ocpw is scarce, understanding its biological activity involves exploring its mechanism of action, pharmacological effects, and relevant case studies. Future research could provide more insights into this compound's potential therapeutic applications.

Q & A

Basic Research Questions

Q. What methodologies are recommended for confirming the structural identity of UNII-1T5080OCPW in synthetic chemistry research?

- Methodological Answer : To confirm structural identity, combine spectroscopic techniques (e.g., NMR for functional groups, mass spectrometry for molecular weight) with crystallographic analysis (X-ray diffraction). Cross-reference results with computational modeling (e.g., density functional theory) to validate bond angles and stereochemistry. Ensure purity via HPLC or elemental analysis. Reproducibility requires detailed documentation of solvent systems, instrumentation parameters, and calibration standards .

- Example Table :

| Technique | Application | Limitations |

|---|---|---|

| NMR | Functional group identification | Limited resolution for complex mixtures |

| X-ray | 3D structure determination | Requires high-quality crystals |

| HPLC | Purity assessment | Sensitive to mobile phase composition |

Q. How can researchers systematically evaluate the physicochemical properties of UNII-1T5080OCPW?

- Methodological Answer : Design a tiered approach:

Measure basic properties (melting point, solubility) using standardized protocols (e.g., USP guidelines).

Use thermal analysis (DSC/TGA) to assess stability.

Employ spectroscopic methods (IR, UV-Vis) for electronic properties.

Validate findings against computational predictions (e.g., COSMO-RS for solubility) and publish raw datasets for peer verification .

Advanced Research Questions

Q. What experimental design principles should guide studies on UNII-1T5080OCPW’s reactivity in catalytic systems?

- Methodological Answer :

- Factorial Design : Vary parameters (temperature, pH, catalyst loading) using a Design of Experiments (DoE) framework to identify interactions.

- Controls : Include negative controls (e.g., catalyst-free reactions) and reference catalysts (e.g., Pd/C for hydrogenation).

- Analytical Validation : Use in situ monitoring (e.g., Raman spectroscopy) to track intermediate species.

Reference frameworks like PICO (Population: reaction systems; Intervention: UNII-1T5080OCPW; Comparison: alternative catalysts; Outcome: yield/selectivity) to structure hypotheses .

Q. How can contradictory data on UNII-1T5080OCPW’s biological activity be resolved across independent studies?

- Methodological Answer :

Meta-Analysis : Aggregate datasets using PRISMA guidelines, accounting for variables (cell lines, assay protocols).

Sensitivity Analysis : Test if small changes in experimental conditions (e.g., buffer composition) replicate discrepancies.

Collaborative Replication : Partner with independent labs to validate findings under harmonized protocols.

Address biases via blinding and randomization, adhering to FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What strategies ensure reproducibility in synthesizing UNII-1T5080OCPW derivatives for drug discovery?

- Methodological Answer :

- Stepwise Documentation : Record reaction conditions (e.g., inert atmosphere, catalyst batch) in machine-readable formats (e.g., ELN systems).

- Quality Control : Implement orthogonal characterization (e.g., LC-MS for purity, chiral HPLC for enantiomeric excess).

- Open Science : Share synthetic protocols via platforms like Zenodo, enabling third-party verification.

Reference institutional guidelines for intellectual property and data transparency .

Methodological Frameworks for Data Analysis

Q. How should researchers apply machine learning to predict UNII-1T5080OCPW’s pharmacokinetic properties?

- Methodological Answer :

- Data Curation : Compile ADME datasets from public repositories (e.g., ChEMBL) and preprocess for feature selection (e.g., molecular descriptors).

- Model Training : Use algorithms (e.g., random forests, graph neural networks) with cross-validation to avoid overfitting.

- Validation : Compare predictions against in vitro/in vivo data, reporting AUC-ROC metrics.

Follow standards for AI in drug discovery (e.g., FAIR principles) .

Handling Ethical and Integrity Challenges

Q. What protocols mitigate risks of bias in UNII-1T5080OCPW’s toxicity studies?

- Methodological Answer :

- Blinding : Ensure lab technicians are unaware of sample groups during data collection.

- Peer Review : Pre-register study designs on platforms like Open Science Framework.

- Conflict Disclosure : Declare funding sources and institutional partnerships in publications.

Align with EUR standards for research integrity (e.g., transparency in stakeholder roles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。